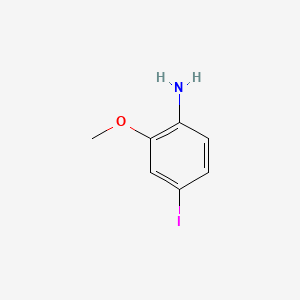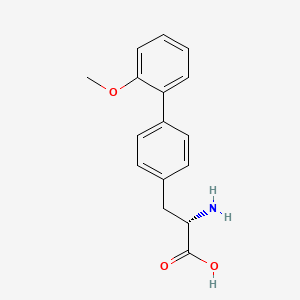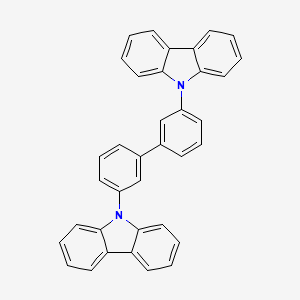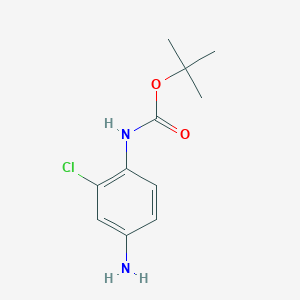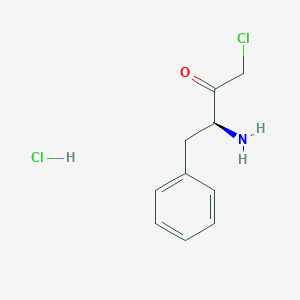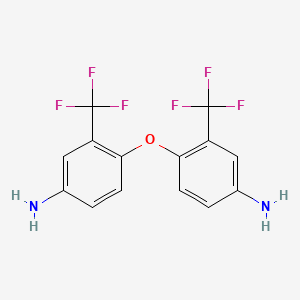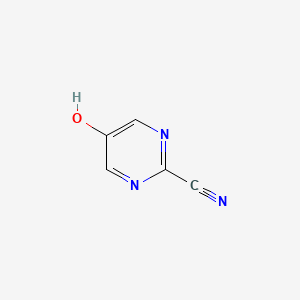
Kisspeptin-13 (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kisspeptin-13 (human) is a neuropeptide that has been found to play a critical role in the regulation of reproductive functions in both males and females. It is a product of the KISS1 gene and is synthesized in the hypothalamus. Kisspeptin-13 (human) has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This process is essential for the initiation and maintenance of reproductive functions.
Aplicaciones Científicas De Investigación
Regulation of Insulin Secretion
Kisspeptin-13 (KP-13) demonstrates significant influence on pancreatic functions, particularly insulin secretion. Silvestre et al. (2008) found that KP-13 reduced glucose-induced insulin secretion in a dose-dependent manner, indicating its potential role in regulating B-cell secretion and implications for diabetes management (Silvestre et al., 2008).
Influence on Learning and Memory
KP-13 plays a role in cognitive functions, specifically in learning and memory. Telegdy and Adamik (2013) demonstrated that KP-13 facilitated learning and memory consolidation in mice, implicating the involvement of multiple neurotransmitter systems (Telegdy & Adamik, 2013).
Regulation of the Hypothalamic-Pituitary-Adrenal Axis
KP-13 affects the hypothalamic-pituitary-adrenal (HPA) axis, thermoregulation, and behavioral responses such as anxiety and locomotion. Csabafi et al. (2013) observed that KP-13 stimulates the HPA axis, induces hyperthermia, and affects motor behavior and anxiety in rats (Csabafi et al., 2013).
Antidepressant-like Effects
KP-13 also exhibits potential antidepressant-like effects. Tanaka, Csabafi, and Telegdy (2013) studied its impact on mood, revealing that KP-13 might influence mood disorders through interactions with adrenergic and serotonergic receptors (Tanaka, Csabafi, & Telegdy, 2013).
Role in Human Reproduction
KP-13 is crucial in human reproductive functions. It has been shown to regulate gonadotropin secretion and is essential for puberty and fertility. Tng (2015) highlighted the potential diagnostic and therapeutic applications of KP-13 in reproductive health (Tng, 2015).
Enhancement of Memory in Pathological Conditions
KP-13 has been implicated in the enhancement of memory, particularly in pathological conditions. Maryam, Parvin, and Bahram (2016) found that KP-13 ameliorated memory impairment induced by streptozotocin in rats, suggesting its therapeutic potential in cognitive disorders (Pourmir Maryam, B. Parvin, & S. Bahram, 2016).
Evolutionary Insights from Non-Mammalian Vertebrates
Research on KP-13 in non-mammalian vertebrates has provided insights into its evolutionary role in reproductive regulation. Tena-Sempere et al. (2012) explored its role in fish, reptiles, and amphibians, emphasizing its conserved function across species (Tena-Sempere et al., 2012).
Tumor Metastasis Suppression
KP-13 is involved in the suppression of tumor metastasis. Prabhu, Sakthivel, and Guruvayoorappan (2013) reviewed the role of KP-13 in inhibiting metastasis in various cancers, indicating its potential as a target for cancer therapy (Prabhu, Sakthivel, & Guruvayoorappan, 2013).
Gonadotropin Secretion Regulation
KP-13's influence on gonadotropin secretion was highlighted by Gottsch et al. (2004), who showed its stimulatory effect on LH and FSH secretion in mice, suggesting its role in the regulation of the reproductive axis (Gottsch et al., 2004).
Interaction with Other Hormonal Systems
KP-13's interaction with other hormonal systems in humans, such as GH, prolactin, and TSH, was investigated by Jayasena et al. (2014), indicating its broader role in endocrine regulation (Jayasena et al., 2014).
Role in Neurobiology and Memory Enhancement
The role of KP-13 in neurobiology and memory enhancement was studied by Jiang et al. (2015), who found that it enhances memory and mitigates impairment in mice, suggesting its therapeutic potential in neurodegenerative diseases (Jiang et al., 2015).
Widespread CNS Functions
Csabafi Krisztina (2014) explored the widespread functions of KP-13 in the central nervous system, including its impact on stress, thermoregulation, nociception, and motor behavior, underlining its multifaceted role in CNS regulation (Csabafi Krisztina, 2014).
Kisspeptin/GPR54 System in Human Reproduction
Trevisan et al. (2018) reviewed the role of the kisspeptin/GPR54 system in human reproduction, emphasizing its significance in fertility treatments and potential as a biomarker in infertility (Trevisan et al., 2018).
Neuroendocrine Physiology of Kisspeptin
Dhillo, Murphy, and Bloom (2007) discussed the neuroendocrine physiology of kisspeptin in humans, highlighting its regulatory role in the hypothalamic-pituitary-gonadal axis and potential in tumor biology (Dhillo, Murphy, & Bloom, 2007).
Kisspeptin Phosphinic Peptides
Zhang et al. (2018) examined novel kisspeptin phosphinic peptides, exploring their therapeutic potential and resistance to enzymatic degradation, which could be significant for clinical applications (Zhang et al., 2018).
Mecanismo De Acción
Kisspeptin-13 (human) acts as a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis. It stimulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which, in turn, leads to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones play crucial roles in reproductive function, including ovulation, spermatogenesis, and sex steroid production. The activation of KISS1R by kisspeptin-13 orchestrates this intricate cascade of events .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H107N21O18/c1-41(2)29-49(79)77(117)99-28-14-22-61(99)76(116)97-59(37-64(82)104)73(113)93-55(33-45-23-25-47(101)26-24-45)70(110)95-57(35-62(80)102)72(112)94-56(34-46-38-87-50-20-12-11-19-48(46)50)71(111)96-58(36-63(81)103)74(114)98-60(40-100)75(115)92-54(32-44-17-9-6-10-18-44)67(107)88-39-65(105)89-53(30-42(3)4)69(109)90-51(21-13-27-86-78(84)85)68(108)91-52(66(83)106)31-43-15-7-5-8-16-43/h5-12,15-20,23-26,38,41-42,49,51-61,87,100-101H,13-14,21-22,27-37,39-40,79H2,1-4H3,(H2,80,102)(H2,81,103)(H2,82,104)(H2,83,106)(H,88,107)(H,89,105)(H,90,109)(H,91,108)(H,92,115)(H,93,113)(H,94,112)(H,95,110)(H,96,111)(H,97,116)(H,98,114)(H4,84,85,86)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGIJNKESDREHJ-WOUDKVOTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H107N21O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1626.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kisspeptin-13 (human) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

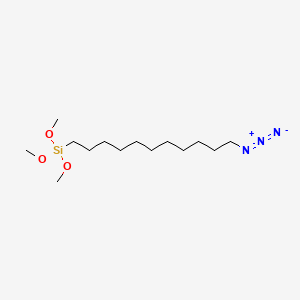
![3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B3028807.png)



